Cas no 1807043-47-5 (Ethyl 6-cyano-3-iodo-2-methoxybenzoate)

Ethyl 6-cyano-3-iodo-2-methoxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 6-cyano-3-iodo-2-methoxybenzoate
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- インチ: 1S/C11H10INO3/c1-3-16-11(14)9-7(6-13)4-5-8(12)10(9)15-2/h4-5H,3H2,1-2H3
- InChIKey: QDNSTVLHKWIWLM-UHFFFAOYSA-N
- ほほえんだ: IC1=CC=C(C#N)C(C(=O)OCC)=C1OC
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 16
- 回転可能化学結合数: 4
- 複雑さ: 299
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 59.3
Ethyl 6-cyano-3-iodo-2-methoxybenzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A015006471-1g |
Ethyl 6-cyano-3-iodo-2-methoxybenzoate |
1807043-47-5 | 97% | 1g |
1,534.70 USD | 2021-06-21 |
Ethyl 6-cyano-3-iodo-2-methoxybenzoate 関連文献
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1. Calcium sulfate hemihydrate whisker reinforced polyvinyl alcohol with improved shape memory effect†Wenpeng Zhao,Chuanhui Gao,Hongfei Sang,Jun Xu,Chuanxing Wang,Yumin Wu RSC Adv., 2016,6, 52982-52986
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Jian Jiao,Johanna Kanellopoulos,Wei Wang,Siddharth S. Ray,Hans Foerster,Dieter Freude,Michael Hunger Phys. Chem. Chem. Phys., 2005,7, 3221-3226
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4. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
Ethyl 6-cyano-3-iodo-2-methoxybenzoateに関する追加情報
Research Update on Ethyl 6-cyano-3-iodo-2-methoxybenzoate (CAS: 1807043-47-5) in Chemical Biology and Pharmaceutical Applications
Ethyl 6-cyano-3-iodo-2-methoxybenzoate (CAS: 1807043-47-5) has recently emerged as a key intermediate in the synthesis of bioactive molecules and pharmaceutical compounds. This compound, characterized by its cyano, iodo, and methoxy functional groups, offers versatile reactivity for further chemical modifications. Recent studies highlight its potential in drug discovery, particularly in the development of kinase inhibitors and anti-inflammatory agents. The unique structural features of this compound enable its use in cross-coupling reactions, which are pivotal in constructing complex molecular architectures.
In a 2023 study published in the Journal of Medicinal Chemistry, researchers utilized Ethyl 6-cyano-3-iodo-2-methoxybenzoate as a precursor for the synthesis of novel Bruton's tyrosine kinase (BTK) inhibitors. The study demonstrated that the iodo substituent at the 3-position facilitates efficient palladium-catalyzed Suzuki-Miyaura couplings, enabling the introduction of diverse aryl and heteroaryl groups. This approach yielded compounds with potent BTK inhibitory activity and improved pharmacokinetic properties, underscoring the compound's utility in targeted therapy development.
Another significant application of Ethyl 6-cyano-3-iodo-2-methoxybenzoate was reported in a 2024 ACS Chemical Biology article, where it served as a building block for the synthesis of fluorescent probes. These probes were designed to monitor enzymatic activity in live cells, particularly for studying cytochrome P450 enzymes. The cyano group in the compound was critical for the fluorescence properties, while the iodo group allowed for further functionalization via click chemistry. This dual functionality highlights the compound's adaptability in chemical biology tools.
Recent advancements in synthetic methodologies have also explored the use of Ethyl 6-cyano-3-iodo-2-methoxybenzoate in continuous flow chemistry. A 2023 Organic Process Research & Development paper detailed a scalable and efficient synthesis route for this compound, achieving high yields (>85%) and purity (>98%) under optimized conditions. The study emphasized the importance of this intermediate in large-scale pharmaceutical production, where reproducibility and cost-effectiveness are paramount.
In conclusion, Ethyl 6-cyano-3-iodo-2-methoxybenzoate (CAS: 1807043-47-5) continues to gain traction in chemical biology and pharmaceutical research due to its synthetic versatility and functional group compatibility. Its applications span from drug discovery to chemical probe development, making it a valuable asset in modern medicinal chemistry. Future research is expected to explore its potential in other therapeutic areas, such as oncology and neurodegenerative diseases, further solidifying its role in the field.
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